molecular formula C15H16N4O B7186341 N-[4-[(2-methylpyrimidin-4-yl)amino]phenyl]cyclopropanecarboxamide

N-[4-[(2-methylpyrimidin-4-yl)amino]phenyl]cyclopropanecarboxamide

Cat. No.: B7186341
M. Wt: 268.31 g/mol
InChI Key: VKQMSDFSPKBALI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-[(2-methylpyrimidin-4-yl)amino]phenyl]cyclopropanecarboxamide is a compound of significant interest in the field of medicinal chemistry. This compound features a cyclopropane carboxamide group attached to a phenyl ring, which is further substituted with a 2-methylpyrimidin-4-ylamino group. The unique structure of this compound makes it a potential candidate for various biological and chemical applications.

Properties

IUPAC Name

N-[4-[(2-methylpyrimidin-4-yl)amino]phenyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O/c1-10-16-9-8-14(17-10)18-12-4-6-13(7-5-12)19-15(20)11-2-3-11/h4-9,11H,2-3H2,1H3,(H,19,20)(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKQMSDFSPKBALI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)NC2=CC=C(C=C2)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[(2-methylpyrimidin-4-yl)amino]phenyl]cyclopropanecarboxamide typically involves multiple steps:

    Formation of the Amino Phenyl Intermediate: The initial step involves the nitration of a phenyl ring, followed by reduction to form the corresponding amino compound.

    Coupling with 2-methylpyrimidine: The amino phenyl intermediate is then coupled with 2-methylpyrimidine under conditions that facilitate the formation of an amine bond.

    Cyclopropanecarboxamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-[(2-methylpyrimidin-4-yl)amino]phenyl]cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino and pyrimidine sites.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-[4-[(2-methylpyrimidin-4-yl)amino]phenyl]cyclopropanecarboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its therapeutic potential, particularly in the treatment of certain cancers and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-[4-[(2-methylpyrimidin-4-yl)amino]phenyl]cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to a cascade of biochemical events. For instance, it may bind to a kinase enzyme, inhibiting its activity and thereby affecting cell signaling pathways involved in cancer progression.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: Shares structural similarities but differs in the substitution pattern and functional groups.

    N-(4-{[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino}phenyl)-N’-(3-methylphenyl)urea: Another related compound with a different core structure and functional groups.

Uniqueness

N-[4-[(2-methylpyrimidin-4-yl)amino]phenyl]cyclopropanecarboxamide is unique due to its specific combination of a cyclopropane carboxamide group with a 2-methylpyrimidin-4-ylamino substitution. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.